molecular formula C18H14N2O3 B1683693 Tyrphostin AG 528 CAS No. 133550-49-9

Tyrphostin AG 528

Cat. No. B1683693
M. Wt: 306.3 g/mol
InChI Key: MYKCTDWWIWGLHW-NTEUORMPSA-N
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Description

Tyrphostin AG 528, also known as Tyrphostin B66, is an inhibitor of EGFR (Epidermal Growth Factor Receptor) with an IC50 of 4.9 μM and ErbB2 with an IC50 of 2.1 μM .


Synthesis Analysis

In a study, using a Pup-based fluorogenic substrate, researchers screened for inhibitors of Dop, the Mtb depupylating protease, and identified I-OMe-Tyrphostin AG538 (1) and Tyrphostin AG538 (2). The hits were validated and determined to be fast-reversible, non-ATP competitive inhibitors .


Molecular Structure Analysis

The molecular formula of Tyrphostin AG 528 is C18H14N2O3 . The molecular weight is 306.32 . The natural bond orbital (NBO) analysis suggested that the molecule Tyrphostin AG528 acts as an electron donor and the CNT (6,6-6) nanotube plays the role of an electron acceptor at the complex CNT (6,6-6)/Tyrphostin AG528 .


Chemical Reactions Analysis

The non-bonded interaction effects of the molecule Tyrphostin AG528 with CNT(6,6-6) nanotube on the electronic properties, chemical shift tensors, and natural charge have been detected .


Physical And Chemical Properties Analysis

Tyrphostin AG 528 is soluble in DMSO . It should be stored at -20° C .

Scientific Research Applications

1. Effects on Activated c-src Protein in Cells

Tyrphostins, including Tyrphostin AG 528, have been studied for their effects on cells with activated c-src proteins. In a study conducted by Agbotounou et al. (1994), it was found that tyrphostins significantly reduced the tyrosine phosphorylation of several proteins in NIH/3T3 cells. This implies that tyrphostins, like Tyrphostin AG 528, can influence cell signaling pathways involved in growth and proliferation (Agbotounou et al., 1994).

2. Impact on Lymphoma Cell Lines

Tyrphostins have been shown to induce apoptosis in lymphoma cell lines, particularly those overexpressing the bcl-2 gene. Palumbo et al. (1997) demonstrated that Tyrphostin AG17, a specific compound within the tyrphostin family, was potent in inducing apoptosis and inhibiting cell cycle proteins in OCI-Ly8 cells, a lymphoma cell line. This suggests that Tyrphostin AG 528 could have similar applications in cancer research (Palumbo et al., 1997).

3. Neuroprotective Effects Against Oxidative Stress

Sagara et al. (2002) explored the neuroprotective effects of tyrphostins against oxidative stress-induced nerve cell death. This study found that tyrphostins could protect neuronal cells by acting as antioxidants and by increasing the basal level of cellular glutathione. Therefore, Tyrphostin AG 528 might have potential applications in neuroprotection and in the treatment of neurological disorders (Sagara et al., 2002).

4. Applications in Inflammation and Autoimmune Diseases

Research by Gyurkovska et al. (2014) showed that Tyrphostin AG490, another member of the tyrphostin family, effectively reduced chronic joint inflammation in mice. This indicates that tyrphostins like AG 528 could be valuable in researching treatments for inflammatory and autoimmune conditions (Gyurkovska et al., 2014).

5. Role in Cancer Treatment and Prevention

A comprehensive review by Levitzki (2002) on tyrphostins, including AG 528, highlighted their potential as anticancer agents. The review emphasized the correlation between enhanced protein tyrosine kinase (PTK) activity and the development of cancer, positioning tyrphostins as promising candidates for cancer therapy (Levitzki, 2002).

Safety And Hazards

Tyrphostin AG 528 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . After contact with skin, it should be washed immediately with plenty of water . Protective clothing, gloves, and eye/face protection should be worn .

Future Directions

The prokaryotic ubiquitin-like protein (Pup) proteasome system is an attractive target for new drug development as it is unique to Mtb and related bacterial genera . Using a Pup-based fluorogenic substrate, researchers screened for inhibitors of Dop, the Mtb depupylating protease, and identified I-OMe-Tyrphostin AG538 (1) and Tyrphostin AG538 (2). The hits were validated and determined to be fast-reversible, non-ATP competitive inhibitors . This suggests potential future directions for the development of new drugs targeting Mtb in a different manner than currently used antibiotics .

properties

IUPAC Name

(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKCTDWWIWGLHW-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin AG 528

CAS RN

133550-49-9
Record name Tyrphostin AG528
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
EA Dunn, GM Cook, A Heikal - Data in Brief, 2016 - data-in-brief.com
The energy-generating membrane protein NADH dehydrogenase (NDH-2), a proposed antibacterial drug target (see "Inhibitors of type II NADH:menaquinone oxidoreductase represent …
Number of citations: 1 www.data-in-brief.com
M Sheikhi, S Shahab, R Alnajjar… - Current Molecular …, 2019 - ingentaconnect.com
… In the present work, the adsorption of Tyrphostin AG-528 on the sidewall SWCNTs has been performed based on the DFT methods. We have also investigated quantum-chemical …
Number of citations: 15 www.ingentaconnect.com
R Leonardi, YM Zhang, MK Yun, R Zhou, FY Zeng… - Chemistry & biology, 2010 - cell.com
Pantothenate kinase (PanK) catalyzes the rate-controlling step in coenzyme A (CoA) biosynthesis. PanK3 is stringently regulated by acetyl-CoA and uses an ordered kinetic mechanism …
Number of citations: 53 www.cell.com
D Gerö, K Módis, N Nagy… - International …, 2007 - spandidos-publications.com
Myocyte injury due to myocardial reperfusion injury plays a crucial role in the pathogenesis of acute myocardial infarction even after successful coronary revascularization. Identification …
Number of citations: 42 www.spandidos-publications.com
ER Benjamin, J Skelton, D Hanway… - Journal of …, 2005 - journals.sagepub.com
… mazine, a dopamine receptor type 2 antagonist23; and tyrphostin AG 528, an epidermal … emodin, proprionylpromazine, and tyrphostin AG 528, respectively. Responses to glycine …
Number of citations: 30 journals.sagepub.com
IH Eissa, RG Yousef, H Elkady, EB Elkaeed… - Journal of Molecular …, 2023 - Elsevier
A new EGFR inhibitor has been developed from theobromine (meta methoxy phenyl)acetamide derivative), T-1-MMPA, exhibited the essential pharmacophoric characteristics needed …
Number of citations: 12 www.sciencedirect.com
W Zhu, CY Lee, RL Johnson, J Wichterman… - Molecular Cancer …, 2011 - AACR
Previous studies have shown DNA re-replication can be induced in cells derived from human cancers under conditions in which it is not possible for cells derived from normal tissues. …
Number of citations: 20 aacrjournals.org
E Yamamoto, Y Kitano, K Hasumi - Bioscience, biotechnology, and …, 2011 - Taylor & Francis
… )-1-(3,4-dihydroxyphenyl)-ethanone (RETRA) (4), 2,30,4,40-tetrahydroxybenzophenone (5), 2-(2,3-dihydroindole-1-carbonyl)-3(3,4-dihydroxyphenyl)-acrylonitrile (tyrphostin AG 528) (6)…
Number of citations: 10 www.tandfonline.com
J Yuan, RL Johnson, R Huang, J Wichterman, H Jiang… - researchgate.net
Supplementary Figure 2 Identification of genetic loci linked to response to triamterene (TAT).(a) Chemical structure of TAT.(b) TAT IC50 values (mean and standard deviation) and allelic …
Number of citations: 0 www.researchgate.net
IC Log10 - researchgate.net
NCGC00093855-01 R (-)-Propylnorapomorphine hydrochloride-5.6-5.7-5.7-5.5-5.7-5.7-5.7 AAAAAAA NCGC00094125-01 GR 127935 hydrochloride-5.6-5.4-5.5-5.2-5.4-5.6-5.5 …
Number of citations: 0 www.researchgate.net

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